![molecular formula C12H15ClN2O2 B1512676 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 162045-54-7](/img/structure/B1512676.png)
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Übersicht
Beschreibung
“3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It has an average mass of 238.713 Da and a monoisotopic mass of 238.087296 Da .
Synthesis Analysis
The compound has been identified as a hit in high throughput screening campaigns for the discovery of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . Structural modifications of parent benzoxazole scaffolds by introducing substituents on phenyl have displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis
The molecular structure of “3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” consists of a benzoxazole ring attached to a piperidin-4-yl group .Chemical Reactions Analysis
The compound has been developed as a GlyT1 inhibitor by bioisosteric replacement and mimicking of the pyridine ring of RG1678 . Preliminary optimization of the blood–brain barrier penetration led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives .Wissenschaftliche Forschungsanwendungen
GlyT1 Inhibitor for Schizophrenia Treatment
This compound has been identified as a potential and selective inhibitor of glycine transporter 1 (GlyT1) which is a currently investigated strategy in drug discovery for schizophrenia . It has shown high selectivity and potency as a GlyT1 inhibitor .
Atypical Antipsychotic Agents
The compound has been found to be a privileged scaffold of atypical antipsychotic agents . This suggests its potential use in the development of new antipsychotic drugs .
G-protein-coupled Receptor Kinase 2 and 5 Inhibitor
Research has identified this compound as a new class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitor . GRK2 and 5 have critical implications in heart failure, and inhibitors of these kinases are considered as a novel therapeutic strategy to prevent and treat heart failure disease .
Antimicrobial Agents
While the specific compound “3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” has not been directly linked to antimicrobial activity, related compounds with benzotriazole-2-yl-piperidine flanked to oxadiazoles have been synthesized for potential use as antimicrobial agents . This suggests that the compound could potentially be modified for similar applications .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZAUJELAUKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855955 | |
Record name | 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | |
CAS RN |
162045-54-7 | |
Record name | 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.